molecular formula C6H7ClN2 B1626487 5-Chloro-2,4-dimethylpyrimidine CAS No. 75712-73-1

5-Chloro-2,4-dimethylpyrimidine

Cat. No.: B1626487
CAS No.: 75712-73-1
M. Wt: 142.58 g/mol
InChI Key: DEMUHPYWGGVSJY-UHFFFAOYSA-N
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Description

5-Chloro-2,4-dimethylpyrimidine is a heterocyclic aromatic compound that belongs to the pyrimidine family. Pyrimidines are six-membered rings containing two nitrogen atoms at positions 1 and 3. This compound is of significant interest due to its diverse applications in various fields, including medicinal chemistry, agrochemicals, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2,4-dimethylpyrimidine typically involves the chlorination of 2,4-dimethylpyrimidine. One common method includes the reaction of 2,4-dimethylpyrimidine with a chlorinating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) under reflux conditions . The reaction proceeds as follows:

2,4-dimethylpyrimidine+Cl2This compound\text{2,4-dimethylpyrimidine} + \text{Cl}_2 \rightarrow \text{this compound} 2,4-dimethylpyrimidine+Cl2​→this compound

Industrial Production Methods: Industrial production of this compound often employs continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control of reaction parameters, minimizing by-products and optimizing the overall efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions: 5-Chloro-2,4-dimethylpyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Nucleophilic Substitution: Substituted pyrimidines with various functional groups.

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Coupling Reactions: Biaryl or heteroaryl compounds.

Mechanism of Action

The mechanism of action of 5-Chloro-2,4-dimethylpyrimidine depends on its specific application:

Comparison with Similar Compounds

Uniqueness: 5-Chloro-2,4-dimethylpyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its chlorine atom at position 5 and methyl groups at positions 2 and 4 make it a versatile intermediate for various synthetic applications.

Properties

IUPAC Name

5-chloro-2,4-dimethylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN2/c1-4-6(7)3-8-5(2)9-4/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEMUHPYWGGVSJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30503973
Record name 5-Chloro-2,4-dimethylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30503973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75712-73-1
Record name 5-Chloro-2,4-dimethylpyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=75712-73-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chloro-2,4-dimethylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30503973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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